methyl-benzoate,zafirlukast,
Overview
Description
Methyl 3-methoxy-4-(1-methyl-5-nitro-1H-indol-3-yl)methylbenzoate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a benzoate ester linked to an indole moiety, which is further substituted with a nitro group and a methoxy group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methoxy-4-(1-methyl-5-nitro-1H-indol-3-yl)methylbenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Methoxylation: The methoxy group can be introduced via methylation using dimethyl sulfate or methyl iodide in the presence of a base.
Esterification: Finally, the benzoate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-4-(1-methyl-5-nitro-1H-indol-3-yl)methylbenzoate undergoes various chemical reactions, including:
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong acids or bases.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide, hydrochloric acid.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Amino derivative: Formed by reduction of the nitro group.
Carboxylic acid: Formed by hydrolysis of the ester group.
Substituted derivatives: Formed by nucleophilic substitution of the methoxy group.
Scientific Research Applications
Methyl 3-methoxy-4-(1-methyl-5-nitro-1H-indol-3-yl)methylbenzoate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is studied for its potential anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-methoxy-4-(1-methyl-5-nitro-1H-indol-3-yl)methylbenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The indole moiety can bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-methoxy-4-(1-methyl-5-nitro-1H-indol-3-yl)methylbenzoate is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both the indole and benzoate moieties, along with the nitro and methoxy groups, makes it a versatile compound for various applications in medicinal chemistry and biological studies .
Properties
IUPAC Name |
methyl 3-methoxy-4-[(1-methyl-5-nitroindol-3-yl)methyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-20-11-14(16-10-15(21(23)24)6-7-17(16)20)8-12-4-5-13(19(22)26-3)9-18(12)25-2/h4-7,9-11H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPXTRBUJIRVOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])CC3=C(C=C(C=C3)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162118 | |
Record name | Methyl 3-methoxy-4-[(1-methyl-5-nitro-1H-indol-3-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601162118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107754-15-4 | |
Record name | Methyl 3-methoxy-4-[(1-methyl-5-nitro-1H-indol-3-yl)methyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107754-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-methoxy-4-[(1-methyl-5-nitro-1H-indol-3-yl)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601162118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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